Aspartame

Descripción

Flavoring agent sweeter than sugar, metabolized as phenylalanine and aspartic acid.

This compound is a small molecule drug with a maximum clinical trial phase of III.

Flavoring agent sweeter than sugar, metabolized as PHENYLALANINE and ASPARTIC ACID.

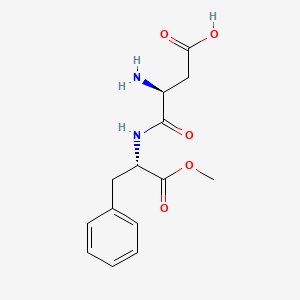

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020107 | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |

| Record name | SID47193879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Diketopiperazine | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles from water, White crystalline powder from water or alcohol | |

CAS No. |

22839-47-0 | |

| Record name | Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aspartame | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |

| Record name | Aspartame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aspartame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspartame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Chemical Structure of Aspartame: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aspartame, a dipeptide methyl ester known chemically as α-L-aspartyl-L-phenylalanine-1-methyl ester, is a high-intensity artificial sweetener approximately 200 times sweeter than sucrose.[1] Its discovery in 1965 revolutionized the food and beverage industry by providing a low-calorie alternative to sugar. This guide provides a comprehensive technical overview of its chemical structure and the primary industrial synthesis methodologies, including both traditional chemical routes and modern enzymatic processes.

Chemical Structure and Properties

This compound is composed of two naturally occurring amino acids, L-aspartic acid and the methyl ester of L-phenylalanine, linked by a peptide bond.[2] The stereochemistry of these components is paramount; only the L-L isomer exhibits the characteristic sweet taste, while other isomers, such as the β-aspartame byproduct, can be bitter or tasteless. This stereospecificity is a critical consideration in its synthesis.

The molecule's stability is significantly influenced by pH, temperature, and moisture. This compound is most stable in aqueous solutions at a pH of 4.3.[3] Under strongly acidic or alkaline conditions, it can undergo hydrolysis, breaking down into its constituent amino acids and methanol, leading to a loss of sweetness.

Quantitative and Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid[3] |

| CAS Number | 22839-47-0 |

| Molecular Formula | C₁₄H₁₈N₂O₅[3] |

| Molecular Weight | 294.30 g/mol |

| Appearance | White, odorless, crystalline powder |

| Melting Point | ~246-247 °C (decomposes) |

| Solubility in Water | pH and temperature dependent. Maximum solubility at pH 2.2 (20 mg/mL at 25°C); minimum solubility at its isoelectric point, pH 5.2 (13.5 mg/mL at 25°C). |

| Sweetness | Approximately 200 times that of sucrose |

Spectroscopic Data

Characterization of this compound is routinely performed using various spectroscopic techniques. The following table provides typical shift assignments for NMR analysis.

| ¹H NMR (500 MHz, H₂O) | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| Phenylalanine-Hβ (2H) | 2.95 - 3.15 (m) | Phenylalanine-Cβ | ~38 |

| Aspartic Acid-Hβ (2H) | 2.84 (m) | Aspartic Acid-Cβ | ~39 |

| Phenylalanine-Hα (1H) | 4.65 (m) | Aspartic Acid-Cα | ~51 |

| Aspartic Acid-Hα (1H) | 4.55 (m) | Phenylalanine-Cα | ~53 |

| Methyl Ester (3H) | 3.76 (s) | Methyl Ester-C | ~56 |

| Phenyl (5H) | 7.31 (m) | Phenyl-C | ~128-132 |

Note: Actual chemical shifts can vary based on solvent and pH.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: chemical synthesis and enzymatic synthesis. The choice of method involves a trade-off between cost, yield, and stereochemical purity.

Chemical Synthesis

Traditional chemical synthesis typically involves a multi-step process that requires the protection of reactive functional groups to ensure the correct peptide bond formation. A common industrial method is the "F-process," which uses a formyl group to protect the amino group of L-aspartic acid.

This process, while effective, has the significant drawback of producing a mixture of the desired α-aspartame and the bitter-tasting β-isomer, which must be separated during purification. The ratio of α to β isomers is a critical parameter to control.

Caption: Workflow for the chemical synthesis of this compound via the N-formyl protection route.

Enzymatic Synthesis

To overcome the stereoselectivity issues of chemical synthesis, enzymatic methods have been developed. The most common approach utilizes thermolysin, a thermostable metalloprotease from Bacillus thermoproteolyticus, to catalyze the condensation reaction.

This biocatalytic process is highly stereospecific, exclusively forming the desired α-isomer and thus simplifying downstream purification. The reaction is typically performed by coupling an N-protected L-aspartic acid (often with a benzyloxycarbonyl, or 'Z', group) and L-phenylalanine methyl ester. The resulting protected this compound precursor precipitates from the aqueous reaction medium, driving the reaction equilibrium toward synthesis. The protecting group is subsequently removed by catalytic hydrogenation.

Caption: Workflow for the stereospecific enzymatic synthesis of this compound using thermolysin.

Comparison of Synthesis Methods

| Parameter | Chemical Synthesis (N-Formyl Route) | Enzymatic Synthesis (Thermolysin) |

| Stereoselectivity | Low; produces a mixture of α- and β-isomers. | High; produces exclusively the α-isomer. |

| Reaction Conditions | Harsher conditions, use of organic solvents. | Mild conditions (aqueous buffer, moderate temperature and pH). |

| Yield | Can be high (e.g., 85-90% for anhydride formation), but requires separation of isomers. | Generally high, often exceeding 95% for the desired product. |

| Purification | More complex due to the need to remove the β-isomer. | Simpler, as the main byproduct is unreacted starting material. |

| Environmental Impact | Higher, due to the use of protecting groups and organic solvents. | Lower ("greener"), utilizing a biocatalyst in an aqueous medium. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis and purification of this compound.

Protocol 1: Chemical Synthesis of N-Formyl-L-Aspartic Anhydride

This protocol describes the formation of the activated intermediate used in the chemical synthesis of this compound.

Materials:

-

L-Aspartic acid

-

Acetic anhydride

-

Formic acid (98-100%)

-

Reaction flask with stirring and temperature control

Procedure:

-

Charge a reaction flask with L-aspartic acid (1.0 mole equivalent) and acetic anhydride (2.1 mole equivalents).

-

Heat the mixture to 35°C with stirring.

-

Slowly add formic acid (1.1 mole equivalents) to the mixture over a period of 5-6 hours, maintaining the temperature at 35°C.

-

After the addition is complete, continue to stir the reaction mixture at 35°C for an additional 48 hours.

-

Cool the mixture to 10-12°C to induce crystallization of the product.

-

Isolate the solid N-formyl-L-aspartic anhydride by filtration and dry under vacuum. The expected yield is approximately 85-90%.

Protocol 2: Enzymatic Synthesis of Z-Aspartame Precursor

This protocol details the thermolysin-catalyzed coupling of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (H-Phe-OMe).

Materials:

-

N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Thermolysin (from Bacillus thermoproteolyticus)

-

4 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Centrifuge tubes (10 mL)

-

Water bath or incubator at 40°C

Procedure:

-

Weigh Z-Asp-OH (267 mg, 1 mmol) and H-Phe-OMe·HCl (431 mg, 2 mmol) into a 10 mL centrifuge tube.

-

Add 3 mL of deionized water to suspend the solids.

-

While vortexing or stirring vigorously, adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH. Continue until a clear solution is obtained.

-

Prepare a stock solution of thermolysin (e.g., 10 mg/mL). Add 200 µL of this solution (containing 2 mg of enzyme) to the reaction mixture.

-

Incubate the reaction tube in a water bath at 40°C overnight (approx. 16-20 hours).

-

As the reaction progresses, the product, a salt of Z-Asp-Phe-OMe and excess H-Phe-OMe, will precipitate as a white solid.

-

Collect the precipitate by centrifugation.

-

Wash the product by resuspending the pellet in 4 mL of deionized water, followed by centrifugation. Repeat this washing step five times to remove the enzyme and any unreacted starting materials.

-

The washed pellet is the protected this compound precursor, ready for deprotection.

Protocol 3: Purification of this compound by Recrystallization

This protocol outlines a general procedure for purifying crude this compound obtained from either synthesis route.

Materials:

-

Crude this compound

-

Deionized water or slightly acidic aqueous solution (e.g., water with HCl to pH < 3)

-

Heating and stirring apparatus

-

Vacuum filtration setup (Büchner funnel, filter paper, flask)

-

Cold deionized water for washing

-

Vacuum oven

Procedure:

-

Dissolve the crude this compound in a minimal volume of hot water (e.g., 60-65°C) or a slightly acidic aqueous solution. For example, a 4.8% by weight solution can be prepared by dissolving 40 g of this compound in approximately 1 liter of water at 60°C.

-

Once fully dissolved, slowly cool the solution while stirring gently. The rate of cooling will influence the size and purity of the resulting crystals. A target cooling temperature is 5°C.

-

Collect the formed this compound crystals by vacuum filtration.

-

Wash the crystals on the filter with a small amount of cold deionized water to remove any soluble impurities from the mother liquor.

-

Dry the purified crystals in a vacuum oven at a controlled temperature until a constant weight is achieved.

References

The Discovery, Synthesis, and Metabolic Fate of Aspartame: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartame, a low-calorie, high-intensity artificial sweetener, has been a subject of extensive research and public interest since its serendipitous discovery. This technical guide provides a comprehensive overview of the history of this compound, its chemical and enzymatic synthesis methodologies, metabolic pathways, and a summary of key safety and stability data. Detailed experimental protocols for pivotal studies are outlined to provide a thorough understanding of the scientific evaluation of this widely used food additive.

Discovery and History of Use

This compound was discovered by accident in 1965 by James M. Schlatter, a chemist at G.D. Searle & Company.[1][2] While working on the synthesis of a tetrapeptide for an anti-ulcer drug candidate, Schlatter inadvertently tasted a small amount of an intermediate compound, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, and found it to be intensely sweet.[1][3][4] This accidental discovery led to a paradigm shift in the food industry's approach to non-nutritive sweeteners.

The path to commercialization involved a rigorous and often contentious regulatory review process. G.D. Searle filed a food additive petition with the U.S. Food and Drug Administration (FDA) in 1973. The FDA initially approved this compound for limited use in 1974, but this approval was stayed pending a review of the safety data submitted. Following an extensive review, the FDA re-approved this compound for use in dry goods in 1981. This was followed by approvals for use in carbonated beverages in 1983 and as a general-purpose sweetener in 1996. This compound was also approved for use in the European Union in 1994 and is currently permitted in over 100 countries.

Synthesis of this compound

The commercial production of this compound is primarily achieved through two routes: chemical synthesis and enzymatic synthesis. The key challenge in both methods is the stereospecific formation of the α-isomer of the dipeptide, as the β-isomer is bitter.

Chemical Synthesis

The traditional chemical synthesis of this compound involves a multi-step process that begins with the protection of the amino group of L-aspartic acid and the esterification of L-phenylalanine.

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected to prevent its reaction during the subsequent coupling step. This is often achieved by reacting L-aspartic acid with a protecting agent like phosgene (B1210022) or by forming an N-formyl derivative. The two carboxyl groups are then cyclized to form an anhydride (B1165640).

-

Esterification of L-Phenylalanine: L-phenylalanine is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., hydrochloric acid) to form L-phenylalanine methyl ester.

-

Coupling Reaction: The N-protected L-aspartic anhydride is then coupled with L-phenylalanine methyl ester in a suitable organic solvent. This reaction yields a mixture of α-aspartame and the undesired β-aspartame. The ratio of the two isomers is a critical process parameter to control.

-

Deprotection: The protecting group is removed from the N-terminus of the dipeptide, typically through acid hydrolysis.

-

Purification: The final product is purified to remove the β-isomer and other impurities. This is commonly achieved through crystallization and filtration.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. This method utilizes a protease, typically thermolysin from Bacillus thermoproteolyticus, to catalyze the peptide bond formation.

-

Substrate Preparation: N-protected L-aspartic acid (e.g., with a benzyloxycarbonyl group, Z-L-Asp) and L-phenylalanine methyl ester are prepared as substrates.

-

Enzymatic Condensation: The substrates are dissolved in an appropriate buffer or organic solvent system, and the immobilized thermolysin is added. The enzyme specifically catalyzes the formation of the α-peptide bond between the α-carboxyl group of Z-L-Asp and the amino group of L-phenylalanine methyl ester. The reaction is typically carried out at a controlled temperature and pH.

-

Product Precipitation: The product, Z-α-aspartame, often precipitates from the reaction mixture, driving the equilibrium towards synthesis.

-

Deprotection and Purification: The protecting group is removed, and the final this compound product is purified.

Metabolism of this compound

Upon ingestion, this compound is rapidly and completely hydrolyzed in the gastrointestinal tract by esterases and peptidases. It is not absorbed into the bloodstream intact. The breakdown of this compound yields three common dietary components: aspartic acid, phenylalanine, and methanol.

-

Aspartic Acid (40% by weight): An amino acid that is a normal constituent of protein in the diet.

-

Phenylalanine (50% by weight): An essential amino acid, also a common component of dietary protein. Individuals with the rare genetic disorder phenylketonuria (PKU) must restrict their intake of phenylalanine from all sources, including this compound.

-

Methanol (10% by weight): An alcohol that is found naturally in fruits and vegetables and is also a product of human metabolism. The amount of methanol derived from this compound consumption is small compared to that from other dietary sources.

Quantitative Data Summary

Physicochemical Properties and Stability

This compound's stability is influenced by temperature, pH, and water activity. It is most stable in acidic conditions, which makes it suitable for use in carbonated beverages.

| Parameter | Value/Condition | Observation | Reference(s) |

| Sweetness | ~200 times sucrose | - | |

| Optimal pH for Stability | 4.3 | Most stable in acidic environments. | |

| Solubility in Water (25°C) | 10 g/L at pH 7 | Solubility is pH-dependent. | |

| Stability in Dry Form | Very stable | At 105°C, ~5% loss after 100 hours. | |

| Stability in Aqueous Solution | Decreases with increasing temperature and pH | At pH 2.75 and 40°C, stability is significantly reduced. |

Toxicological Data

Extensive toxicological studies have been conducted on this compound to evaluate its safety. The Acceptable Daily Intake (ADI) is a key metric derived from these studies.

| Parameter | Species | Value | Reference(s) |

| Acceptable Daily Intake (ADI) - FDA | Human | 50 mg/kg body weight/day | |

| Acceptable Daily Intake (ADI) - EFSA | Human | 40 mg/kg body weight/day | |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | 4000 mg/kg body weight/day | |

| Carcinogenicity | Mouse (p53 haploinsufficient) | No evidence of carcinogenic activity at doses up to 50,000 ppm in feed for 9 months. | |

| Genotoxicity | Salmonella typhimurium | No mutagenicity detected in strains TA98, TA100, or TA1535. |

Key Experimental Protocols in Safety Assessment

9-Month Carcinogenicity Study in Genetically Modified Mice

To evaluate the carcinogenic potential of this compound in p53 haploinsufficient mice.

-

Animal Model: Male and female p53 haploinsufficient mice were used.

-

Dietary Administration: Groups of 15 male and 15 female mice were fed diets containing 0, 3,125, 6,250, 12,500, 25,000, or 50,000 ppm of this compound for 40 weeks.

-

In-life Observations: Survival, body weight, and feed consumption were monitored throughout the study.

-

Endpoint Analysis: At the end of the study, a complete necropsy was performed on all animals. Tissues were collected, preserved, and examined microscopically for the presence of neoplasms and nonneoplastic lesions.

Conclusion

The discovery of this compound was a significant event in the development of artificial sweeteners. Its synthesis has evolved from traditional chemical methods to more specific and efficient enzymatic processes. Extensive research has demonstrated that this compound is rapidly metabolized in the gut to its constituent amino acids and methanol, which are then absorbed and utilized by the body through normal metabolic pathways. Decades of toxicological studies have led regulatory bodies worldwide to establish an Acceptable Daily Intake, concluding that this compound is safe for human consumption within these limits. This guide has provided a technical overview of the key scientific aspects of this compound, from its discovery to its metabolic fate and safety assessment, to serve as a resource for the scientific community.

References

The In Vivo Metabolism of Aspartame: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspartame (L-aspartyl-L-phenylalanine-1-methyl ester) is a widely utilized low-calorie, high-intensity artificial sweetener. Upon oral ingestion, it is not absorbed intact but is rapidly and completely hydrolyzed in the gastrointestinal tract by esterases and peptidases into its three primary constituents: aspartic acid, phenylalanine, and methanol (B129727).[1][2][3] These components are then absorbed and enter their respective endogenous metabolic pathways. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, presenting quantitative data on its breakdown products, detailing experimental protocols for their analysis, and illustrating the metabolic pathways and experimental workflows.

This compound Metabolism and Breakdown Products

Following ingestion, this compound undergoes rapid and complete breakdown in the gut, yielding aspartic acid (approximately 40% by weight), phenylalanine (approximately 50% by weight), and methanol (approximately 10% by weight).[4] No intact this compound has been detected in the blood or any organs after ingestion.[2]

Aspartic Acid

Aspartic acid, a non-essential amino acid, is absorbed and enters the body's amino acid pool. It is utilized in protein synthesis, as a precursor for other amino acids, and can be converted to oxaloacetate to enter the citric acid cycle for energy production. Studies have shown that even at high doses of this compound, plasma aspartate levels do not significantly increase beyond normal postprandial ranges.

Phenylalanine

Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Ingestion of this compound leads to a transient increase in plasma phenylalanine concentrations. However, these levels typically remain within the normal postprandial range for individuals without the genetic disorder phenylketonuria (PKU). Individuals with PKU lack the enzyme to metabolize phenylalanine effectively and must restrict their intake.

Methanol, Formaldehyde (B43269), and Formic Acid

The methanol produced from this compound hydrolysis is absorbed and enters the portal circulation. It is primarily metabolized in the liver by alcohol dehydrogenase to formaldehyde. Formaldehyde is then rapidly converted to formic acid (formate) by formaldehyde dehydrogenase. Formic acid can be further metabolized to carbon dioxide and water or excreted in the urine. While methanol and formaldehyde are toxic at high concentrations, the amount of these metabolites generated from typical this compound consumption is low and does not lead to an accumulation of formate (B1220265) in the blood.

Quantitative Analysis of this compound Metabolites In Vivo

The following tables summarize the quantitative data on the plasma concentrations of this compound's breakdown products from various human clinical studies.

Table 1: Plasma Phenylalanine Concentrations After this compound Ingestion in Healthy Adults

| This compound Dose | Route of Administration | Baseline Plasma Phenylalanine (µmol/dL) | Peak Plasma Phenylalanine (µmol/dL) | Time to Peak | Reference |

| 10 mg/kg | Beverage | 5.09 ± 0.82 | 6.73 ± 0.75 | 30-45 min | |

| 20 mg/kg | Solution | Not specified | 126.6 | 36.6 min | |

| 20 mg/kg | Capsules | Not specified | 103.3 | 108.6 min | |

| 34 mg/kg | Not specified | ~5.4 | ~11 | 60 min | |

| 100 mg/kg | Orange Juice | 5.40 ± 1.05 | 20.2 ± 6.77 | Not specified | |

| 600 mg (single serving) | Beverage | Not specified | 1.41 to 2.35 µmol/dL above baseline | 30 min |

Table 2: Plasma Aspartate Concentrations After this compound Ingestion in Healthy Adults

| This compound Dose | Route of Administration | Baseline Plasma Aspartate (µmol/100 ml) | Peak Plasma Aspartate (µmol/100 ml) | Notes | Reference |

| 10 mg/kg | Beverage | Not specified | No significant effect | - | |

| 100 mg/kg | Orange Juice | 0.15 ± 0.05 | 0.43 ± 0.23 | Remained within normal postprandial levels | |

| 600 mg (single serving) | Beverage | Not specified | Not significantly increased | - |

Table 3: Blood/Plasma Methanol Concentrations After this compound Ingestion

| Subject Group | This compound Dose | Peak Blood/Plasma Methanol | Time to Peak | Reference |

| Healthy Adults | 34 mg/kg/day | Undetectable (<0.35-0.4 mg/dL) | - | |

| Healthy Adults | 50 mg/kg | 0.34 ± 0.12 mg/dL | 30-90 min | |

| Healthy Adults | 100 mg/kg | 1.27 ± 0.48 mg/dL | Not specified | |

| Healthy Adults | 150 mg/kg | 2.14 ± 0.35 mg/dL | Not specified | |

| Healthy Adults | 200 mg/kg | 2.58 ± 0.78 mg/dL | Not specified | |

| Infants (1-year-old) | 34 mg/kg | Below limit of detection (0.35 mg/dL) | - | |

| Infants (1-year-old) | 50 mg/kg | 0.30 ± 0.10 mg/dL | Not specified | |

| Infants (1-year-old) | 100 mg/kg | 1.02 ± 0.28 mg/dL | 90 min |

Table 4: Blood Formate Concentrations After this compound Ingestion in Healthy Adults

| This compound Dose | Notes | Reference |

| Up to 200 mg/kg/day | No significant changes in baseline blood formate levels were observed. |

Experimental Protocols

The following sections outline the general methodologies employed in clinical and preclinical studies investigating this compound metabolism.

Human Clinical Trial Protocol (General Outline)

-

Study Design: Randomized, crossover designs are frequently used, where each participant serves as their own control.

-

Participants: Healthy adult volunteers are recruited. For specific studies, populations such as individuals heterozygous for PKU or diabetics may be included.

-

Dosing: this compound is typically administered in a beverage or in capsules at varying doses, often expressed as mg/kg of body weight. Doses can range from typical consumption levels (e.g., 10 mg/kg) to abuse levels (e.g., 100-200 mg/kg).

-

Sample Collection: Blood samples are collected at baseline (pre-dose) and at specified time intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120 minutes, and then hourly for several hours). Plasma and erythrocytes are separated for analysis. Urine samples can also be collected to assess formate excretion.

-

Analytical Methods:

-

Amino Acid Analysis: Plasma and erythrocyte concentrations of phenylalanine, tyrosine, and aspartic acid are quantified using standard amino acid analyzers, often based on ion-exchange chromatography followed by post-column ninhydrin (B49086) derivatization and spectrophotometric detection.

-

Methanol and Formate Analysis: Blood methanol and formate concentrations are typically determined by gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS).

-

Preclinical Animal Study Protocol (Radiolabeling)

-

Animal Model: Male rats are commonly used.

-

Radiolabeled Compound: this compound labeled with Carbon-14 in the methyl group of the phenylalanine moiety ([¹⁴C]-aspartame) is administered.

-

Dosing and Administration: A single oral dose (e.g., 10 mg/kg) is administered.

-

Sample Collection: At various time points post-administration (e.g., up to 6 hours), animals are euthanized, and blood, liver, kidney, brain, and other tissues are collected.

-

Analysis:

-

Radioactivity Measurement: Total radioactivity in plasma and tissue homogenates is measured using liquid scintillation counting.

-

Macromolecular Binding: Proteins, RNA, and DNA are isolated from tissues, and the incorporated radioactivity is quantified to assess the binding of the ¹⁴C-labeled metabolite (formaldehyde).

-

Visualizations

Metabolic Pathway of this compound

References

In Vitro Cellular Effects of Aspartame: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing in vitro research on the cellular effects of the artificial sweetener aspartame. The following sections detail the cytotoxic, genotoxic, and metabolic impacts of this compound on various cell lines, supported by quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's cellular effects. These tables are designed for ease of comparison across different studies and cell types.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Concentration Range | Exposure Time | Key Findings | Reference |

| Human Blood Cells | > 25 mg/L | 48 hours | Concentration-dependent decrease in cell viability. IC50 value of 287.342 mg/L. | [1] |

| PC12 | 0–8 µg/mL | 72 hours | Concentration-dependent decrease in cell vitality; severe decrease at concentrations > 1 µg/mL. | [1] |

| HT-29 | 0.1–50 mM | 72 hours | Cytotoxicity observed at ≥ 0.5 mM. Significant decrease in viable cells at 15, 30, and 50 mM (79.35%, 61.20%, and 25.01% viability, respectively). | [2] |

| Caco-2 | ≥ 1000 µM | Not specified | Significantly decreased cell viability. | [3] |

| HeLa | 0.01–0.05 mg/ml | 48 hours | No significant changes in cell viability. | [4] |

| HeLa | 1-20 mM | 24-48 hours | Significant inhibition of cell growth and induction of apoptosis at higher doses. | |

| HT-29 & Caco-2 | > 10 mM | 24, 48, 72 hours | Decreased cell viability with increasing concentration and time. | |

| MDCK | 50-250 µg/ml | 30 minutes | Decrease in cell viability in a dose-dependent manner. |

Table 2: Genotoxicity and Oxidative Stress Markers

| Cell Line | Concentration | Exposure Time | Endpoint | Result | Reference |

| Human Blood Cells | IC50 concentration | Not specified | Chromosome Aberration (CA) | Increased frequency of CAs. | |

| Human Blood Cells | Not specified | Not specified | Total Antioxidant Capacity (TAC) & Total Oxidative Stress (TOS) | No significant changes. | |

| SH-SY5Y | 271.7 µM | Not specified | Oxidative Stress | Significantly elevated. | |

| SH-SY5Y | 271.7 µM | Not specified | Gene Expression (SOD1, SOD2) | SOD1 increased to 121.7%, SOD2 increased to 176.9%. | |

| Caco-2 | Not specified | Not specified | Reactive Oxygen Species (ROS) | Significantly increased production. | |

| HeLa | 10 mM and 20 mM | 24 and 48 hours | DNA Fragmentation (Comet Assay) | Severe DNA fragmentation observed as long comet tails. | |

| HeLa | 10 µM - 20 mM | 24 and 48 hours | ROS Level (DCFH-DA) | Clear dose- and time-dependent increase in ROS. | |

| MDCK | 250 µg/ml | 30 minutes | Mitochondria-derived ROS | Significantly higher oxidative stress compared to control. |

Table 3: Effects on Apoptosis and Gene Expression

| Cell Line | Concentration | Exposure Time | Gene/Protein | Effect | Reference |

| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | p53 mRNA | Down-regulated 0.17, 0.31, and 0.45-fold, respectively. | |

| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | bax mRNA | Down-regulated 0.09, 0.2, and 0.38-fold, respectively. | |

| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | bcl-2 mRNA | Up-regulated 0.14, 0.29, and 0.44-fold, respectively. | |

| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | Ki-67 mRNA | Up-regulated 0.12, 0.29, and 0.54-fold, respectively. | |

| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | PCNA mRNA | Up-regulated 0.26, 0.52, and 0.63-fold, respectively. | |

| PC12 | Dose-dependent | Not specified | Caspase 8, Caspase 9, Cytochrome c | Increased expression. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

Cytotoxicity Assays

1. MTT Assay (Human Blood Cells)

-

Cell Line: Primary human whole blood cell cultures.

-

This compound Concentrations: Various concentrations to determine IC50.

-

Exposure Time: 48 hours.

-

Protocol:

-

Human whole blood cells are cultured and treated with different concentrations of this compound for 48 hours.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the cell cultures.

-

The cultures are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured colorimetrically to determine cell viability.

-

2. Alamar Blue Assay (HT-29 Cells)

-

Cell Line: HT-29 human colorectal carcinoma cells.

-

This compound Concentrations: 0.1, 0.25, 0.5, 1, 3, 6, 15, 30, and 50 mM.

-

Exposure Time: 72 hours.

-

Protocol:

-

HT-29 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are then treated with the specified concentrations of this compound for 72 hours.

-

Alamar blue reagent is added to each well, and the plates are incubated.

-

The reduction of resazurin (B115843) to resorufin (B1680543) by viable cells is measured by reading the fluorescence or absorbance.

-

Cell viability is expressed as a percentage relative to control (PBS-stimulated) cells.

-

Genotoxicity and Oxidative Stress Assays

1. Chromosome Aberration (CA) Assay (Human Blood Cells)

-

Cell Line: Primary human whole blood cell cultures.

-

This compound Concentration: IC50 concentration.

-

Protocol:

-

Human whole blood cell cultures are treated with the IC50 concentration of this compound.

-

Cells are harvested, and metaphase spreads are prepared.

-

Chromosomes are stained and analyzed microscopically for structural aberrations.

-

2. Reactive Oxygen Species (ROS) Detection (Caco-2 Cells)

-

Cell Line: Caco-2 intestinal epithelial cells.

-

Protocol:

-

Caco-2 cells are cultured to form a monolayer.

-

Cells are exposed to this compound.

-

The fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA) is added to the cells.

-

In the presence of ROS, DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured.

-

3. Comet Assay (HeLa Cells)

-

Cell Line: HeLa human cervical carcinoma cells.

-

This compound Concentrations: 10 mM and 20 mM.

-

Exposure Time: 24 and 48 hours.

-

Protocol:

-

HeLa cells are treated with this compound for the specified durations.

-

Cells are harvested and embedded in agarose (B213101) on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving behind the nucleoids.

-

The slides undergo electrophoresis under alkaline conditions, which causes fragmented DNA to migrate out of the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized under a microscope to assess the extent of DNA damage.

-

Gene Expression Analysis

1. RT-PCR for Apoptotic Genes (HeLa Cells)

-

Cell Line: HeLa cells.

-

This compound Concentrations: 0.01, 0.02, and 0.03 mg/ml.

-

Exposure Time: 48 hours.

-

Protocol:

-

HeLa cells are exposed to the specified concentrations of this compound.

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR (qPCR) is carried out using specific primers for p53, bax, and bcl-2.

-

The relative mRNA expression levels are calculated and normalized to a housekeeping gene.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in the cited literature.

This compound-Induced Apoptosis via the Mitochondrial Pathway in PC12 Cells

Caption: this compound induces apoptosis in PC12 cells primarily through the mitochondrial pathway.

This compound's Effect on Apoptotic Gene Expression in HeLa Cells

Caption: this compound alters the mRNA expression of key apoptotic regulatory genes in HeLa cells.

Experimental Workflow for Assessing this compound-Induced Cytotoxicity and Genotoxicity

Caption: A generalized workflow for in vitro studies on this compound's cellular effects.

References

- 1. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener this compound on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Investigation of role of this compound on apoptosis process in HeLa cells --> - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on aspartame's safety and toxicity

An In-depth Technical Guide to the Early Safety and Toxicity Studies of Aspartame

Introduction

This compound (L-aspartyl-L-phenylalanine methyl ester) is a low-calorie, high-intensity artificial sweetener that has been the subject of extensive scientific scrutiny since its discovery in 1965. Its approval for use in food and beverages involved a comprehensive evaluation of its metabolic fate, toxicological profile, and potential for carcinogenicity and neurotoxicity. This technical guide provides a detailed overview of the foundational safety and toxicity studies that were pivotal in the regulatory assessment of this compound. The content is intended for researchers, scientists, and professionals in the field of drug development and food science, offering a structured look at the experimental data and methodologies.

Metabolism of this compound

Upon ingestion, this compound is not absorbed intact into the bloodstream. Instead, it is rapidly and completely hydrolyzed in the gastrointestinal tract into three common dietary components: aspartic acid, phenylalanine, and methanol (B129727).[1] These components are then absorbed and enter the body's metabolic pathways.[1]

-

Aspartic Acid: A non-essential amino acid that is a normal component of protein-containing foods.

-

Phenylalanine: An essential amino acid, also a common component of dietary protein. Its intake must be monitored by individuals with the rare genetic disorder Phenylketonuria (PKU).

-

Methanol: A simple alcohol found naturally in fruits and vegetables. It is metabolized first to formaldehyde (B43269) and then to formic acid.[1]

The rapid breakdown in the gut means that systemic exposure is to the metabolites, not to the parent compound.

Metabolic pathway of this compound in the digestive system.

General Toxicity and Establishment of Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk. The ADI for this compound was established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA) based on extensive toxicological data from animal studies.[1][2]

A pivotal study in this determination was a 104-week study in rats, which identified a No Observed Adverse Effect Level (NOAEL) of 4,000 mg/kg body weight/day. The ADI was then calculated by applying a 100-fold safety factor to this NOAEL.

Generalized workflow for establishing an Acceptable Daily Intake (ADI).

Summary of ADI Values

| Regulatory Body | Jurisdiction | ADI (mg/kg body weight/day) |

| JECFA (Joint FAO/WHO) | International | 40 |

| EFSA | European Union | 40 |

| U.S. FDA | United States | 50 |

Carcinogenicity Bioassays

The potential carcinogenicity of this compound was evaluated in several long-term studies, primarily in rats and mice. The early studies conducted by the manufacturer, G.D. Searle & Co., were foundational to the initial regulatory approvals.

Experimental Protocol: Early Rat Carcinogenicity Bioassay

-

Test Species: Sprague-Dawley rats.

-

Group Size: Typically 40 males and 40 females per dose group, with a larger control group (e.g., 60 per sex).

-

Administration: this compound was mixed into the standard diet.

-

Dose Levels: Doses ranged from 1,000 to 8,000 mg/kg bw/day (1 to 8 g/kg bw/day).

-

Duration: The studies lasted for 104 weeks (approximately 2 years).

-

Parameters Evaluated:

-

Clinical observations and mortality.

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Gross necropsy at termination or death.

-

Comprehensive histopathological examination of all major tissues and organs.

-

Experimental workflow for a chronic rodent carcinogenicity bioassay.

Quantitative Data from Early Carcinogenicity Studies

| Study Type | Species | Dose Levels (mg/kg bw/day) | Duration | Key Finding |

| Chronic Toxicity | Sprague-Dawley Rat | 1000, 2000, 4000, 6000-8000 | 104 weeks | No treatment-related carcinogenic effect observed. |

| Chronic Toxicity (in utero) | Sprague-Dawley Rat | 2000, 4000 | 104 weeks | No treatment-related carcinogenic effect observed. |

| Chronic Toxicity | Mouse | 1000, 2000, 4000 | 110 weeks | No treatment-related carcinogenic effect observed. |

Note: While later studies by the Ramazzini Institute reported different findings, this guide focuses on the early studies pivotal to initial regulatory assessment. The FDA and other regulatory bodies have reviewed all available data, including the Ramazzini studies, and maintain that this compound is safe at current permitted use levels.

Neurotoxicity and Neurobehavioral Studies

Concerns about the potential neurotoxicity of this compound's metabolites, particularly aspartic acid (an excitatory neurotransmitter) and phenylalanine, prompted numerous investigations. Studies were designed to assess effects on brain chemistry, function, mood, and behavior.

Experimental Protocol: Human Neurobehavioral Study

A common design for assessing neurobehavioral effects in humans is the double-blind, placebo-controlled, crossover study.

-

Study Design: Double-blind, repeated-measures, within-subjects crossover design.

-

Participants: Healthy volunteers without pre-existing neurological or psychiatric conditions.

-

Intervention: Participants consume diets containing a low dose of this compound, a high dose of this compound, and/or a placebo over distinct periods. The order of the diets is randomized.

-

Dose Levels: Doses are based on body weight, for example, a "low" dose of 10 mg/kg/day and a "high" dose of 25 mg/kg/day.

-

Washout Period: A period between dietary interventions to ensure the effects of the previous treatment have dissipated.

-

Parameters Evaluated:

-

Cognitive Function: Tests for working memory, spatial orientation, and reaction time.

-

Mood and Behavior: Standardized questionnaires and scales to assess depression, anxiety, and irritability.

-

Physiological Measures: Blood plasma levels of amino acids (phenylalanine, aspartate), electroencephalograms (EEGs).

-

Symptom Reporting: Participants record the incidence of headaches, fatigue, or other adverse effects.

-

Workflow for a double-blind, crossover neurobehavioral study.

Quantitative Data from Select Human Neurotoxicity & Pharmacokinetic Studies

| Study Type | Participants | Dose Levels (mg/kg bw) | Duration | Key Finding |

| Pharmacokinetics | 6 fasting adults | 100 | Acute | Plasma phenylalanine increased from 5 to ~20-26 µM; methanol increased to ~1.2 mg/dL, far below toxic levels. |

| Pharmacokinetics | 24 infants (8-14 mo) | 34, 50, 100 | Acute | Blood methanol levels were non-toxic and similar to those in adults. |

| Neurobehavioral | 48 healthy adults | up to 45 | 4 months | No changes in mood, memory, behavior, or EEGs compared to placebo. |

| Neurobehavioral | 28 healthy adults | 10 (low) vs. 25 (high) | Crossover | Participants reported being more irritable and depressed on the high-aspartame diet. |

Note: The results of neurobehavioral studies have been mixed. However, comprehensive reviews by regulatory agencies have concluded that the data do not support the hypothesis that this compound adversely affects nervous system function, learning, or behavior in the general population at current consumption levels.

Conclusion

The early safety and toxicity evaluations of this compound were comprehensive, involving extensive animal testing to assess its metabolic fate, general toxicity, carcinogenicity, and neurotoxicity. These foundational studies established a high No Observed Adverse Effect Level, which, with the application of safety factors, led to the Acceptable Daily Intake values set by global regulatory bodies. While scientific debate has continued over the years with the publication of new research, the initial body of evidence, characterized by detailed toxicological protocols and quantitative analysis, was crucial in determining that this compound was safe for human consumption under its approved conditions of use. Regulatory agencies continue to monitor the scientific literature to ensure the ongoing safety of all food additives.

References

Aspartame's Interaction with Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame, a widely consumed artificial sweetener, is metabolized in the small intestine into aspartic acid, phenylalanine, and methanol, which are then absorbed.[1][2] Consequently, intact this compound is not expected to reach the colon in significant amounts.[1][2] However, a growing body of research suggests that this compound consumption may still influence the gut microbiota and host metabolism, sparking debate within the scientific community. This technical guide provides an in-depth analysis of the current scientific literature on the interaction between this compound and the gut microbiota, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.

Quantitative Impact on Gut Microbiota Composition

The effects of this compound on the composition of the gut microbiota have been investigated in various animal and human studies, with some conflicting results. These discrepancies may be attributed to differences in study design, dosage, duration of exposure, and the initial composition of the gut microbiota of the subjects.[3]

| Study Type | Subject | This compound Dosage | Duration | Key Findings on Microbial Composition | Reference |

| Pre-clinical (in vivo) | Diet-induced obese rats | 5-7 mg/kg body weight/day | 8 weeks | Increased total bacteria, Enterobacteriaceae, and Clostridium leptum. Attenuated the high-fat diet-induced increase in the Firmicutes:Bacteroidetes ratio. | |

| Pre-clinical (in vivo) | Pregnant rats on a high-fat/sucrose diet | 5-7 mg/kg body weight | 18 weeks | In offspring: Decreased Enterococcaceae, Enterococcus, and Parasutterella. Increased Clostridium cluster IV and Porphyromonadaceae. | |

| Pre-clinical (in vitro) | E. coli and E. faecalis | 100 µM | 24-48 hours | Increased biofilm formation for both E. coli and E. faecalis. | |

| Human Clinical Trial | Healthy adults (n=17) | 425 mg/day (14% of ADI) | 14 days | No significant changes in the relative abundance of the most dominant bacterial phyla or in the overall gut microbiota structure. | |

| Human Clinical Trial | Healthy adults (n=120) | Not specified | 14 days | Significantly altered the human intestinal microbiota and its function compared to control groups. | |

| Human Cross-sectional Study | Adults | Not specified | Not applicable | Reduced bacterial diversity (from 24 to 7 phyla) in consumers of this compound and acesulfame-K compared to non-consumers, but no change in total bacterial count. |

Impact on Gut-Related Metabolites and Functions

Beyond altering microbial composition, this compound consumption has been linked to changes in microbial metabolites, such as short-chain fatty acids (SCFAs), and effects on gut barrier function.

Short-Chain Fatty Acid (SCFA) Production

SCFAs are key products of microbial fermentation in the gut and play a crucial role in host health. Studies on this compound's impact on SCFA production have yielded mixed results.

| Study Type | Subject | This compound Dosage | Duration | Key Findings on SCFA Production | Reference |

| Pre-clinical (in vivo) | Diet-induced obese rats | 5-7 mg/kg body weight/day | 8 weeks | Associated with elevations in serum propionate (B1217596) (approximately 2.5-fold increase). Increased levels of acetate (B1210297) and butyrate (B1204436) were also observed in the chow-fed group. | |

| Human Clinical Trial | Healthy adults (n=17) | 425 mg/day (14% of ADI) | 14 days | No differences in fecal SCFA concentrations were observed. |

Gut Barrier Function and Pathogenicity

In vitro studies suggest that this compound may impact the integrity of the intestinal epithelial barrier and the pathogenic potential of some gut bacteria.

| Study Type | Model | This compound Concentration | Key Findings on Gut Barrier and Pathogenicity | Reference |

| In vitro | Caco-2 intestinal epithelial cells | Low concentrations | Increased epithelial barrier permeability and down-regulated claudin 3. This effect was attenuated by T1R3 knockdown. This compound induced reactive oxygen species (ROS) production. | |

| In vitro | Caco-2 cells and E. coli | 100 µM | Increased adhesion and invasion of E. coli to Caco-2 cells. |

Signaling Pathways

The gut-brain axis, a bidirectional communication network between the gut microbiota and the central nervous system, is a key pathway through which this compound may exert its systemic effects.

Caption: this compound's potential influence on the gut-brain axis.

Experimental Protocols

Animal Studies (In Vivo)

A common experimental design to study the effects of this compound on the gut microbiota in a diet-induced obesity model involves the following steps:

-

Animal Model : Male Sprague-Dawley rats are typically used.

-

Acclimatization : Animals are housed under controlled conditions (temperature, light-dark cycle) and provided with standard chow and water ad libitum for a week.

-

Dietary Intervention : Rats are randomized into different dietary groups, for example:

-

Standard chow (e.g., 12% kcal fat) with plain water.

-

Standard chow with this compound-supplemented water (e.g., 5-7 mg/kg/day).

-

High-fat diet (e.g., 60% kcal fat) with plain water.

-

High-fat diet with this compound-supplemented water.

-

-

Duration : The dietary intervention is typically carried out for a period of 8 to 18 weeks.

-

Sample Collection : Fecal samples are collected at baseline and at the end of the intervention for microbiota analysis. Blood samples are collected for metabolic and metabolomic analyses.

-

Microbiota Analysis : 16S rRNA gene sequencing is performed on DNA extracted from fecal samples to determine the composition of the gut microbiota.

-

Metabolic Analysis : Glucose and insulin tolerance tests are performed to assess metabolic function. Serum levels of metabolites, including SCFAs, are measured using techniques like gas chromatography-mass spectrometry (GC-MS).

Caption: Workflow for a typical in vivo animal study on this compound.

Human Clinical Trials

A randomized, double-blind, crossover clinical trial is a robust method to assess the effects of this compound on the human gut microbiota.

-

Participant Recruitment : Healthy participants within a specific age range and BMI are recruited.

-

Study Design : A crossover design is often employed, where each participant serves as their own control. The study consists of treatment periods separated by a washout period.

-

Treatment Period 1 (14 days) : Participants consume a standardized dose of this compound (e.g., 14% of the ADI) or a placebo daily.

-

Washout Period (4 weeks) : Participants resume their normal diet.

-

Treatment Period 2 (14 days) : Participants who received this compound in the first period now receive the placebo, and vice versa.

-

-

Sample Collection : Fecal samples are collected before and after each treatment period.

-

Analysis :

-

Microbiota Composition : 16S rRNA gene sequencing is used to analyze the fecal microbiome.

-

SCFA Analysis : Fecal SCFA concentrations are measured.

-

In Vitro Gut Epithelium and Microbiota Interaction Models

In vitro models are used to investigate the direct effects of this compound on intestinal epithelial cells and their interaction with gut bacteria.

-

Cell Culture : Human intestinal epithelial cell lines, such as Caco-2 cells, are cultured to form a monolayer, which mimics the intestinal barrier.

-

Bacterial Culture : Specific gut bacterial species, like E. coli and E. faecalis, are cultured.

-

Exposure : The Caco-2 cell monolayers and bacterial cultures are exposed to various concentrations of this compound.

-

Permeability Assay : The integrity of the Caco-2 cell monolayer is assessed by measuring the passage of a fluorescent marker across the cell layer.

-

Adhesion and Invasion Assays : The ability of bacteria to adhere to and invade the Caco-2 cells is quantified.

-

Biofilm Formation Assay : The effect of this compound on the ability of bacteria to form biofilms is measured.

Conclusion

The existing body of research presents a complex and sometimes contradictory picture of the interactions between this compound and the gut microbiota. While some animal studies and in vitro models indicate that this compound can alter microbial composition, increase the production of certain metabolites like propionate, and potentially impact gut barrier function, human clinical trials have not consistently replicated these findings. The discrepancies highlight the need for further well-controlled, long-term human studies to elucidate the clinical relevance of the observed effects. For drug development professionals, understanding these potential off-target effects on the gut microbiome is crucial, as alterations in this complex ecosystem can have far-reaching implications for host physiology and drug metabolism. Future research should focus on standardized methodologies, larger cohorts, and multi-omics approaches to unravel the intricate relationship between this compound, the gut microbiota, and human health.

References

Methodological & Application

Spectrophotometric Determination of Aspartame in Food Products: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester) is a high-intensity artificial sweetener widely used in a variety of food and beverage products.[1] Its accurate quantification is essential for quality control, regulatory compliance, and ensuring product consistency. Spectrophotometry provides a rapid, cost-effective, and accessible analytical approach for determining this compound concentrations in various food matrices.[1]

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in food products. It covers direct UV spectrophotometry and several colorimetric methods, offering a range of options to suit different laboratory settings and sample types.

Principle of Spectrophotometric Determination

Spectrophotometric methods for this compound quantification can be broadly classified into two categories:

-

Direct UV Spectrophotometry: This method leverages the intrinsic ultraviolet (UV) absorbance of the this compound molecule. The presence of a phenyl group in its structure results in characteristic absorbance in the UV region, typically around 257 nm.[1] This method is simple and rapid but may be susceptible to interference from other UV-absorbing compounds in the sample matrix.

-

Colorimetric Methods: These methods involve a chemical reaction between this compound and a specific chromogenic reagent to produce a colored compound. The intensity of the resulting color, which is directly proportional to the this compound concentration, is then measured in the visible region of the electromagnetic spectrum.[1] These methods often offer enhanced selectivity compared to direct UV spectrophotometry. Common colorimetric methods include the Ninhydrin (B49086), Potassium Permanganate (B83412), and 1,2-Naphthoquinone-4-Sulfonate (NQS) methods.

Data Presentation: Comparison of Methods

The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative parameters for the described methods.

| Method | Principle | Wavelength (λmax) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |

| Direct UV Spectrophotometry | Intrinsic UV absorbance of the phenyl group.[1] | 257 nm | 0.06 - 0.28 g/L (60 - 280 µg/mL) | 0.04 g/L (40 µg/mL) | 25 µg/mL | 92.9 - 101.7 |

| Ninhydrin Method | Reaction with the primary amino group to form Ruhemann's purple. | 585 nm | 7.5 - 35.0 | 7.5 | Not Specified | Not Specified |

| Potassium Permanganate Method | Oxidation of this compound by KMnO4 in an alkaline medium to form green manganate (B1198562) ion (MnO₄²⁻). | 600 nm | 1.0 - 10.0 | 0.101 | Not Specified | 92.7 - 101.6 |

| 1,2-Naphthoquinone-4-Sulfonate (NQS) Method | Reaction of the primary amino group with NQS in an alkaline medium. | 444 nm | 10 - 60 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

General Reagents and Equipment

-

This compound standard (analytical grade)

-

Distilled or deionized water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Water bath or heating block

-

pH meter

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Sample Preparation

Proper sample preparation is crucial to eliminate interferences from the food matrix.

Liquid Samples (e.g., soft drinks, juices):

-

Degas carbonated beverages by sonication for 15-20 minutes.

-

For samples with high sugar content or particulates, centrifuge at 5000 rpm for 10 minutes.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the sample accurately with distilled water to bring the expected this compound concentration within the calibration range of the chosen method.

Solid Samples (e.g., tabletop sweeteners, powdered drink mixes):

-

Accurately weigh a known amount of the homogenized solid sample.

-

Dissolve the sample in a known volume of distilled water.

-

If necessary, use sonication to ensure complete dissolution.

-

Filter the solution to remove any insoluble components.

-

Dilute the filtrate with distilled water to the desired concentration.

Semi-Solid and Complex Samples (e.g., yogurt, jams):

-

Homogenize the sample.

-

Accurately weigh a representative portion (e.g., 1-5 g) into a centrifuge tube.

-

Add a suitable extraction buffer (e.g., a buffer solution at pH 4.5) and vortex thoroughly.

-

Sonicate the mixture for 15-20 minutes to ensure complete extraction.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

For highly complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

Protocol 1: Direct UV Spectrophotometry

Principle: This method relies on the intrinsic UV absorbance of the phenyl group in the this compound molecule.

Reagents:

-

This compound standard solutions

-

Distilled water

Procedure:

-

Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of distilled water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 150, 200, 250 µg/mL) by diluting the stock solution with distilled water.

-

-

Sample Preparation: Prepare the food sample as described in the "Sample Preparation" section.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at 257 nm.

-

Use distilled water as a blank to zero the instrument.

-

Measure the absorbance of each working standard and the prepared sample solutions.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve and accounting for any dilution factors.

-

Protocol 2: Ninhydrin Method

Principle: This colorimetric method is based on the reaction of ninhydrin with the primary amino group of this compound in a heated medium to form a colored product known as Ruhemann's purple.

Reagents:

-

This compound standard solutions

-

Ninhydrin reagent (e.g., 1.0 g of ninhydrin dissolved in 50 mL of 95% ethanol (B145695) and 10 mL of glacial acetic acid)

-

Ethanol

Procedure:

-

Preparation of Standard Solutions: Prepare a stock and working standards of this compound in distilled water as described in Protocol 1.

-

Sample Preparation: Prepare the food sample as described in the "Sample Preparation" section.

-

Experimental Procedure:

-

Pipette 1.0 mL of each working standard and sample solution into separate test tubes.

-

Add 4.0 mL of ninhydrin reagent to each test tube.

-